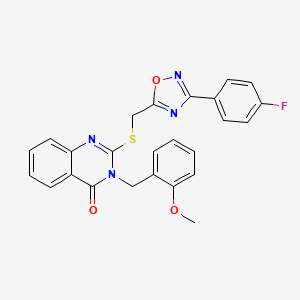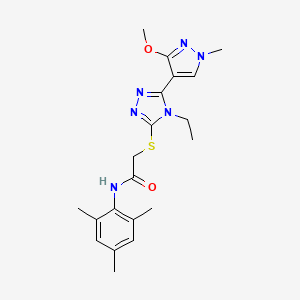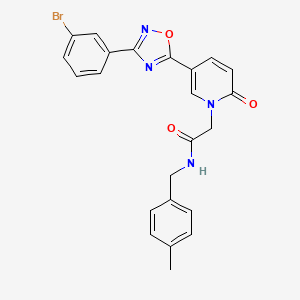![molecular formula C14H13N3O B2749638 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 332899-45-3](/img/structure/B2749638.png)
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It has various chemical characteristics on its scaffold that dramatically ameliorate cytotoxic activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. An effective synthesis convention of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are purine analogs and therefore have valuable properties as antimetabolites in purine biochemical activity . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .Applications De Recherche Scientifique
Antitumor Properties
Pyrazolo[1,5-a]pyrimidin-7-ol derivatives have garnered significant attention in medicinal chemistry due to their potential as antitumor agents. Researchers have explored their synthesis and functionalization pathways, aiming to enhance their anticancer activity . These compounds exhibit promising inhibitory effects against cancer cells, making them valuable candidates for drug development.
Enzymatic Inhibition
The pyrazolo[1,5-a]pyrimidine core also demonstrates enzymatic inhibitory activity. By targeting specific enzymes, these derivatives can modulate biological processes. Researchers have investigated their interactions with enzymes, paving the way for rational drug design . Understanding their enzymatic inhibition profiles is crucial for developing targeted therapies.
Photophysical Properties
Beyond their biological applications, pyrazolo[1,5-a]pyrimidin-7-ol derivatives possess intriguing photophysical properties. These include fluorescence and absorption characteristics, making them relevant for material science applications. Researchers explore their use in optoelectronic devices, sensors, and other photonic systems .
Structural Modifications
The fused pyrazole-pyrimidine scaffold offers synthetic versatility, allowing structural modifications throughout its periphery. Researchers have designed diverse derivatives by introducing longer side chains at the 4-position and substituting hydrogen atoms at the 3-position with methyl or other functional groups . These modifications impact both biological activity and material properties.
Combinatorial Library Design
Due to their rigid and planar structure, pyrazolo[1,5-a]pyrimidin-7-ol derivatives serve as privileged scaffolds for combinatorial library design. Medicinal chemists exploit their synthetic flexibility to create diverse compound libraries for drug discovery . These libraries enable efficient screening and identification of potential therapeutic agents.
Future Prospects
Continued research on pyrazolo[1,5-a]pyrimidin-7-ol derivatives holds promise. Scientists aim to develop rational and efficient drug designs based on this core structure. By exploring novel synthetic routes and understanding their biological interactions, we can unlock new therapeutic avenues .
Orientations Futures
The future directions of research on this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results of similar compounds . Additionally, new series of pyrazolo[1,5-a]pyrimidines containing the 1,2,3,-triazole moiety were synthesized, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mécanisme D'action
Target of Action
The primary target of 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the arrest of cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, leading to the arrest of cell cycle progression . This disruption can lead to apoptosis or programmed cell death, particularly in cancer cells .
Result of Action
The result of the action of 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is the significant inhibition of cell growth in various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Propriétés
IUPAC Name |
3,5-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-8-12(18)17-14(15-9)10(2)13(16-17)11-6-4-3-5-7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUUZYDXEYDHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)

![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)
![N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2749564.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one](/img/structure/B2749565.png)
![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2749566.png)
![4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2749567.png)





![3-(2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamido)cyclohexyl phenylcarbamate](/img/structure/B2749578.png)